

An In-depth Technical Guide to 4-Methylenecyclohexylmethanol (CAS Number 1004-24-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4-Methylenecyclohexylmethanol*

Cat. No.: *B087033*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylenecyclohexylmethanol, with the CAS number 1004-24-6, is a bifunctional organic compound featuring a primary alcohol and an exocyclic double bond within a cyclohexane ring. This unique structural combination makes it a versatile building block in organic synthesis. While its direct applications in drug development are not extensively documented in publicly available literature, its structural motifs are relevant to medicinal chemistry, particularly as a potential synthon for creating analogues of existing therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic route with detailed experimental protocols, and a discussion of its potential reactivity and applications in pharmaceutical research.

Chemical and Physical Properties

4-Methylenecyclohexylmethanol is a combustible liquid that requires careful handling in a laboratory setting.^[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of **4-Methylenecyclohexylmethanol**

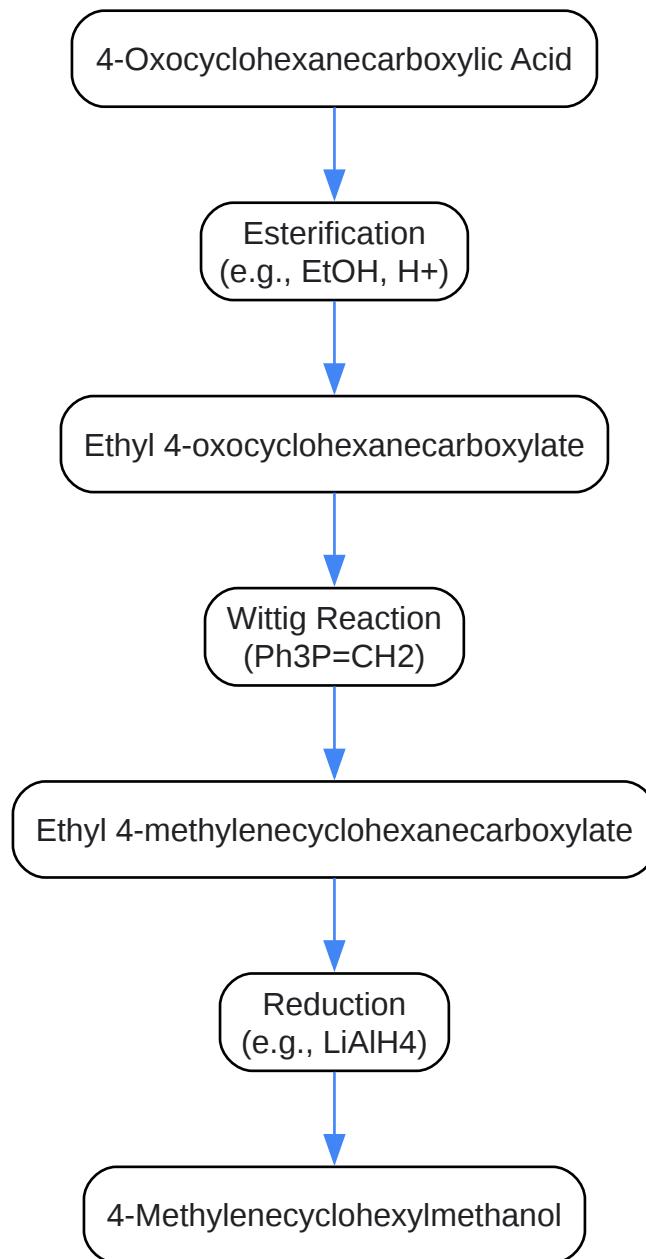
Property	Value	Source
CAS Number	1004-24-6	[1]
Molecular Formula	C ₈ H ₁₄ O	[2]
Molecular Weight	126.20 g/mol	[1]
IUPAC Name	(4-Methylenecyclohexyl)methanol	
Synonyms	4-Methylenecyclohexanemethanol, (4-Methylene-cyclohexyl)-methanol	[1]
Appearance	Colorless to pale yellow liquid (presumed)	
Boiling Point	Not specified	
Melting Point	Not specified	
Density	Not specified	
Solubility	Moderately soluble in water (predicted)	

Safety and Hazard Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-Methylenecyclohexylmethanol** is classified as a warning-level hazard. The pertinent hazard statements are summarized in Table 2.

Table 2: GHS Hazard Statements for **4-Methylenecyclohexylmethanol**

Code	Statement
H227	Combustible liquid
H315	Causes skin irritation
H319	Causes serious eye irritation
H335	May cause respiratory irritation


Source: PubChem CID 13860[[1](#)]

Standard precautionary statements for handling this chemical include avoiding contact with skin and eyes, using in a well-ventilated area, and keeping away from heat and open flames.

Proposed Synthesis

A specific, peer-reviewed synthesis of **4-Methylenecyclohexylmethanol** is not readily available in the literature. However, a logical and efficient two-step synthetic pathway can be proposed starting from the commercially available 4-oxocyclohexanecarboxylic acid. This proposed route involves an initial esterification followed by a Wittig reaction to introduce the methylene group, and finally, a reduction of the ester to the primary alcohol.

A workflow for this proposed synthesis is depicted in the following diagram:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-Methylenecyclohexylmethanol**.

Experimental Protocols

Step 1: Esterification of 4-Oxocyclohexanecarboxylic Acid

This procedure is a standard acid-catalyzed esterification.

- Materials: 4-Oxocyclohexanecarboxylic acid, absolute ethanol, concentrated sulfuric acid, sodium bicarbonate solution, brine, anhydrous magnesium sulfate, ethyl acetate.
- Procedure:
 - Dissolve 4-oxocyclohexanecarboxylic acid in an excess of absolute ethanol.
 - Add a catalytic amount of concentrated sulfuric acid.
 - Reflux the mixture for several hours until TLC analysis indicates the consumption of the starting material.
 - Cool the reaction mixture and remove the excess ethanol under reduced pressure.
 - Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield ethyl 4-oxocyclohexanecarboxylate.

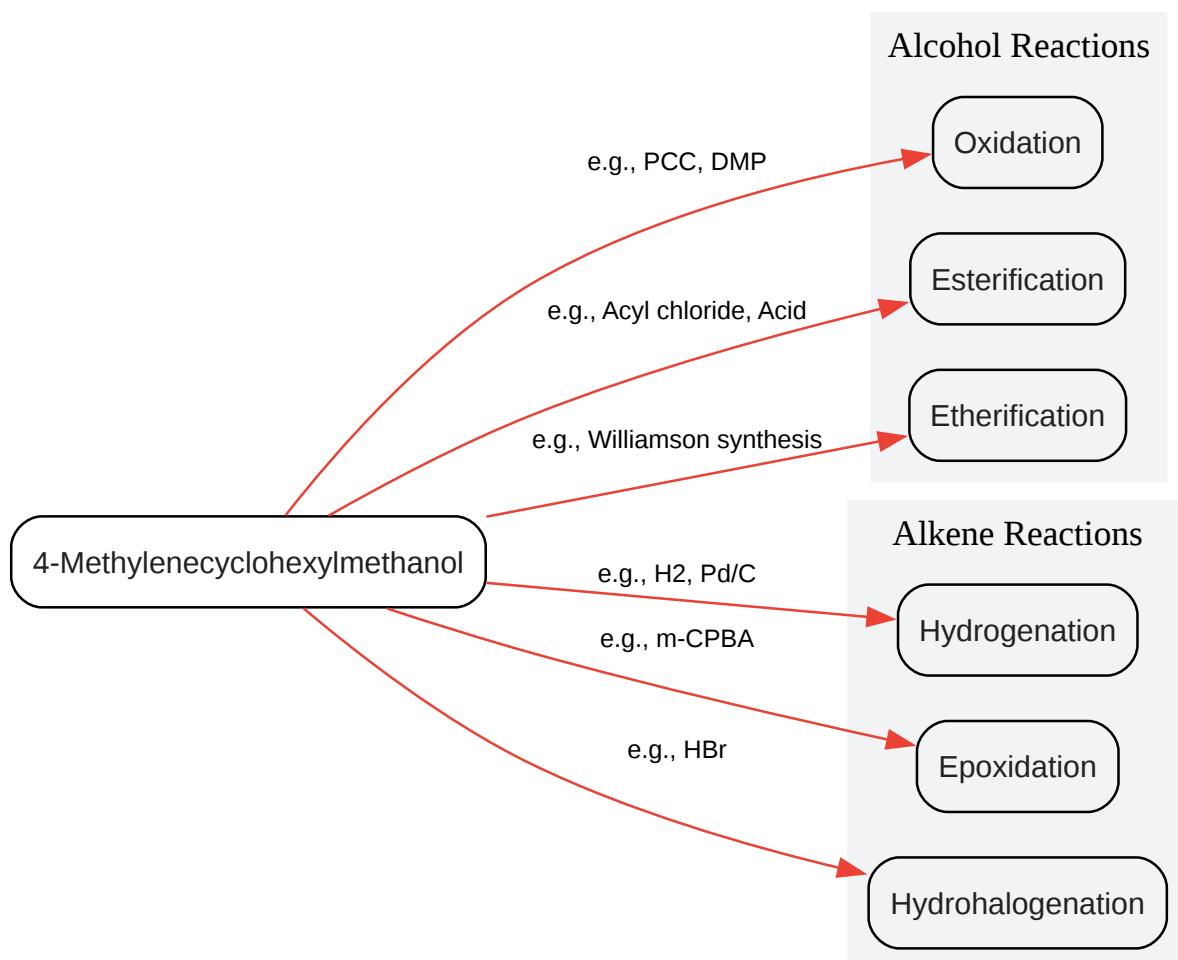
Step 2: Wittig Reaction of Ethyl 4-oxocyclohexanecarboxylate

This protocol is adapted from a similar Wittig reaction on a cyclohexanone derivative.[\[3\]](#)

- Materials: Methyltriphenylphosphonium bromide, n-butyllithium in hexanes, anhydrous tetrahydrofuran (THF), ethyl 4-oxocyclohexanecarboxylate, saturated ammonium chloride solution.
- Procedure:
 - In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.
 - Cool the suspension to 0 °C in an ice bath.
 - Slowly add a solution of n-butyllithium in hexanes dropwise. A color change to deep yellow or orange indicates the formation of the ylide (methylenetriphenylphosphorane). Stir at 0 °C for 1 hour.

- In a separate flask, dissolve ethyl 4-oxocyclohexanecarboxylate in anhydrous THF.
- Slowly add the ketone solution to the ylide solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with diethyl ether.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure. The crude product, ethyl 4-methylenecyclohexanecarboxylate, can be purified by column chromatography.

Step 3: Reduction of Ethyl 4-methylenecyclohexanecarboxylate


This is a standard ester reduction using a powerful reducing agent.[\[4\]](#)

- Materials: Ethyl 4-methylenecyclohexanecarboxylate, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or THF, water, 15% aqueous sodium hydroxide, anhydrous sodium sulfate.
- Procedure:
 - In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.
 - Cool the suspension to 0 °C in an ice bath.
 - Dissolve ethyl 4-methylenecyclohexanecarboxylate in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

- Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
- Stir the resulting granular precipitate for 30 minutes.
- Filter the precipitate and wash it thoroughly with ether.
- Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield **4-Methylenecyclohexylmethanol**.

Reactivity and Potential Applications in Drug Development

The bifunctional nature of **4-Methylenecyclohexylmethanol** provides two reactive centers for further chemical transformations: the primary alcohol and the exocyclic double bond.

[Click to download full resolution via product page](#)

Caption: Potential reactions of **4-Methylenecyclohexylmethanol**.

Reactions of the Primary Alcohol

The primary alcohol can undergo a variety of common transformations:

- Oxidation: Mild oxidation would yield the corresponding aldehyde, 4-methylenecyclohexanecarbaldehyde, while stronger oxidizing agents would produce 4-methylenecyclohexanecarboxylic acid.
- Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) will form esters, which could be of interest for prodrug strategies.

- Etherification: The alcohol can be converted into an ether, for example, through the Williamson ether synthesis.

Reactions of the Alkene

The exocyclic double bond can participate in various addition reactions:

- Hydrogenation: Catalytic hydrogenation would reduce the double bond to yield 4-methylcyclohexylmethanol.
- Epoxidation: Treatment with a peroxy acid (e.g., m-CPBA) would form the corresponding epoxide, a versatile intermediate for further functionalization.
- Hydrohalogenation: Addition of hydrogen halides (e.g., HBr) would lead to the corresponding haloalkane.

Relevance in Drug Discovery

The cyclohexyl moiety is a common scaffold in many approved drugs.^[5] The introduction of a methylene group can be considered a form of bioisosteric replacement for a simple cyclohexyl or other cyclic systems.^{[6][7][8]} Such a modification can influence the compound's conformational flexibility, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic properties.

While no specific biological activities for **4-Methylenecyclohexylmethanol** have been reported, its potential as a synthon for creating novel analogues of biologically active compounds is noteworthy. For instance, it could be used to synthesize derivatives of known drugs containing a cyclohexylmethanol moiety to explore structure-activity relationships.

Conclusion

4-Methylenecyclohexylmethanol is a readily accessible bifunctional molecule with significant potential as a building block in organic synthesis. Although its direct role in drug development has yet to be established, its structural features make it an interesting candidate for the synthesis of novel chemical entities for biological screening. The proposed synthetic route provides a practical approach for its preparation in a laboratory setting. Further research into

the biological evaluation of derivatives of **4-Methylenecyclohexylmethanol** is warranted to explore its potential in medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A bioisosteric approach to the discovery of novel N-aryl-N'-[4-(aryloxy)cyclohexyl]squaramide-based activators of eukaryotic initiation factor 2 alpha (eIF2 α) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Wittig Reaction - Edubirdie [edubirdie.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. researchgate.net [researchgate.net]
- 7. chem-space.com [chem-space.com]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methylenecyclohexylmethanol (CAS Number 1004-24-6)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b087033#4-methylenecyclohexylmethanol-cas-number-1004-24-6>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com